4-[2-(1H-Imidazol-1-yl)ethoxy]phenol 4-[2-(1H-Imidazol-1-yl)ethoxy]phenol
Brand Name: Vulcanchem
CAS No.: 80199-99-1
VCID: VC19322460
InChI: InChI=1S/C11H12N2O2/c14-10-1-3-11(4-2-10)15-8-7-13-6-5-12-9-13/h1-6,9,14H,7-8H2
SMILES:
Molecular Formula: C11H12N2O2
Molecular Weight: 204.22 g/mol

4-[2-(1H-Imidazol-1-yl)ethoxy]phenol

CAS No.: 80199-99-1

Cat. No.: VC19322460

Molecular Formula: C11H12N2O2

Molecular Weight: 204.22 g/mol

* For research use only. Not for human or veterinary use.

4-[2-(1H-Imidazol-1-yl)ethoxy]phenol - 80199-99-1

Specification

CAS No. 80199-99-1
Molecular Formula C11H12N2O2
Molecular Weight 204.22 g/mol
IUPAC Name 4-(2-imidazol-1-ylethoxy)phenol
Standard InChI InChI=1S/C11H12N2O2/c14-10-1-3-11(4-2-10)15-8-7-13-6-5-12-9-13/h1-6,9,14H,7-8H2
Standard InChI Key QNZJCINSASAQMW-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC=C1O)OCCN2C=CN=C2

Introduction

Chemical Structure and Nomenclature

Structural Features

The compound consists of a phenolic hydroxyl group at the para position of a benzene ring, connected through a two-carbon ethoxy chain (-OCH₂CH₂-) to the nitrogen at position 1 of the imidazole ring. This arrangement creates a planar aromatic system with polar and hydrogen-bonding functionalities, influencing its solubility and molecular interactions .

Molecular Formula and Weight

The molecular formula is C₁₁H₁₂N₂O₂, derived from the phenol (C₆H₅OH), ethoxy linker (C₂H₄O), and imidazole (C₃H₃N₂) components. The calculated molecular weight is 204.23 g/mol, consistent with analogs such as 4-(2-ethyl-1H-imidazol-1-yl)phenol (188.23 g/mol) and 4-(2-imidazol-1-ylethoxy)aniline (203.24 g/mol) .

Tautomerism and Electronic Properties

The imidazole ring exhibits tautomerism, with proton exchange occurring between the N-1 and N-3 positions. This dynamic equilibrium affects electron distribution, potentially enhancing interactions with biological targets like enzymes or receptors . Computational models suggest a logP value of ~2.1–2.5, indicating moderate lipophilicity suitable for membrane permeability .

Synthesis and Manufacturing Processes

Ullmann Coupling and Demethylation

A patented method for synthesizing 4-(imidazol-1-yl)phenol involves a two-step process:

  • Ullmann Reaction: Coupling p-bromoanisole with imidazole using a copper catalyst (e.g., CuO or CuI) in a polar aprotic solvent (e.g., DMF) to yield 1-(4-methoxyphenyl)-1H-imidazole .

  • Demethylation: Cleaving the methyl ether using boron tribromide (BBr₃) in dichloromethane, followed by recrystallization to obtain the final phenol derivative .

For 4-[2-(1H-imidazol-1-yl)ethoxy]phenol, this route could be adapted by introducing an ethoxy spacer during the initial coupling step. For example, reacting 4-bromo-2-(2-chloroethoxy)phenol with imidazole under Ullmann conditions would install the ethoxy-imidazole moiety directly .

Comparative Analysis of Demethylation Agents

The choice of demethylation reagent significantly impacts yield and purity:

ReagentYield (%)Purity (%)Color
BBr₃76–9999.8–99.9White
HBr65<99Yellowish

BBr₃ avoids copper ion residues and hydrogen-bonding issues associated with aqueous workups, making it superior for producing pharmaceutical-grade material .

Physicochemical Properties

Thermal and Solubility Characteristics

While experimental data for the exact compound is unavailable, analogs suggest:

  • Melting Point: ~150–170°C (estimated from phenolic and imidazole interactions) .

  • Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) and limited solubility in water (<1 mg/mL) .

  • Stability: Susceptible to oxidation at the phenolic hydroxyl group, necessitating inert storage conditions .

Spectroscopic Signatures

  • IR Spectroscopy: O–H stretch (~3200 cm⁻¹), aromatic C=C (~1600 cm⁻¹), and C–N imidazole vibrations (~1250 cm⁻¹) .

  • NMR: Distinct signals for phenolic proton (δ 9.2–9.5 ppm), ethoxy methylene (δ 3.8–4.2 ppm), and imidazole protons (δ 7.0–7.5 ppm) .

Pharmacological Activity and Mechanism of Action

Indoleamine 2,3-Dioxygenase (IDO) Inhibition

Structural analogs like 4-phenyl-imidazole derivatives exhibit potent IDO inhibition (IC₅₀ ~0.5–1.0 μM), a key enzyme in immunosuppressive tryptophan metabolism . The imidazole ring coordinates with heme iron in IDO’s active site, while the ethoxy-phenol moiety may hydrogen-bond to residues like Ser167 or Cys129, enhancing affinity .

Structure-Activity Relationship (SAR) Insights

  • Imidazole Substitution: N-1 substitution (as in 4-[2-(1H-imidazol-1-yl)ethoxy]phenol) is critical for heme iron binding .

  • Linker Optimization: Ethoxy spacers improve solubility compared to direct aryl-imidazole linkages, balancing bioavailability and target engagement .

Applications in Therapeutic Development

Oncology

IDO inhibitors are investigated for reversing tumor-mediated immune evasion. Preclinical models show that imidazole-containing compounds enhance T-cell infiltration and synergize with checkpoint inhibitors .

Neurological Disorders

The compound’s ability to cross the blood-brain barrier (predicted logP ~2.1) makes it a candidate for targeting neuroinflammation or neurodegenerative enzymes like monoamine oxidase .

Material Science

Phenol-imidazole hybrids serve as ligands in catalytic systems or monomers for conductive polymers, leveraging their redox-active and chelating properties .

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